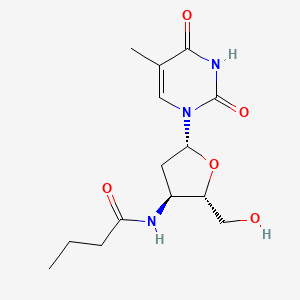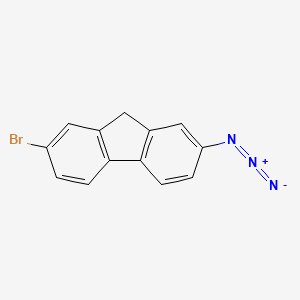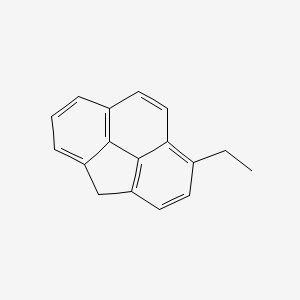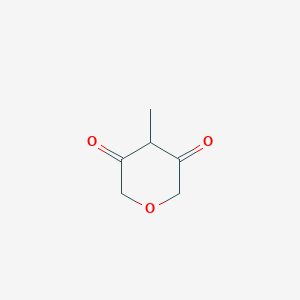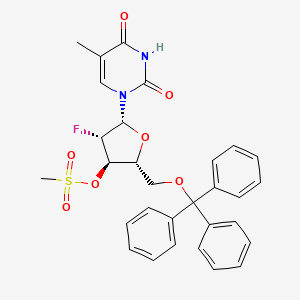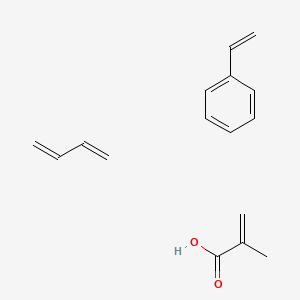
Butadiene, styrene, methacrylic acid latex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butadiene, styrene, methacrylic acid latex is a synthetic polymer latex composed of butadiene, styrene, and methacrylic acid. This compound is widely used in various industrial applications due to its unique properties, such as high tensile strength, elasticity, and resistance to oils and chemicals . The combination of these monomers results in a versatile material that can be tailored for specific applications by adjusting the ratios of the components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of butadiene, styrene, methacrylic acid latex typically involves emulsion polymerization. In this process, the monomers (butadiene, styrene, and methacrylic acid) are dispersed in water with the help of surfactants to form an emulsion . The polymerization is initiated by free radicals generated from initiators such as potassium persulfate or ammonium persulfate. The reaction is carried out at temperatures ranging from 50°C to 70°C, and the pH is maintained between 2 and 4 to ensure the stability of the latex .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors equipped with efficient mixing and temperature control systems . The monomers are continuously fed into the reactor, and the polymerization is carefully monitored to maintain the desired properties of the latex. After polymerization, the latex is filtered to remove any unreacted monomers and impurities, and then concentrated to achieve the required solid content .
Análisis De Reacciones Químicas
Types of Reactions
Butadiene, styrene, methacrylic acid latex undergoes various chemical reactions, including:
Oxidation: The double bonds in butadiene can be oxidized to form epoxides or hydroxyl groups.
Reduction: The carbonyl groups in methacrylic acid can be reduced to hydroxyl groups.
Substitution: The hydrogen atoms in the polymer backbone can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine under UV light or heat.
Major Products Formed
Oxidation: Epoxides, hydroxylated polymers.
Reduction: Hydroxylated polymers.
Substitution: Halogenated polymers, alkylated polymers.
Aplicaciones Científicas De Investigación
Butadiene, styrene, methacrylic acid latex has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which butadiene, styrene, methacrylic acid latex exerts its effects is primarily through the formation of a stable polymer network. The butadiene units provide elasticity, the styrene units contribute to rigidity and strength, and the methacrylic acid units introduce carboxyl groups that enhance adhesion and compatibility with other materials . The polymerization process results in a material with a balanced combination of flexibility, strength, and chemical resistance .
Comparación Con Compuestos Similares
Similar Compounds
Styrene-butadiene rubber (SBR): A copolymer of styrene and butadiene, commonly used in the production of tires and other rubber products.
Acrylonitrile-butadiene-styrene (ABS): A terpolymer of acrylonitrile, butadiene, and styrene, known for its toughness and impact resistance.
Carboxylated nitrile rubber (XNBR): A terpolymer of acrylonitrile, butadiene, and methacrylic acid, used in the production of disposable gloves and other medical products.
Uniqueness
Butadiene, styrene, methacrylic acid latex is unique due to the presence of methacrylic acid, which introduces carboxyl groups into the polymer structure. These carboxyl groups enhance the adhesion properties and compatibility with other materials, making it suitable for a wide range of applications . Additionally, the combination of butadiene and styrene provides a balance of elasticity and strength that is not found in other similar compounds .
Propiedades
Número CAS |
9010-93-9 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
buta-1,3-diene;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C4H6O2.C4H6/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;1-3-4-2/h2-7H,1H2;1H2,2H3,(H,5,6);3-4H,1-2H2 |
Clave InChI |
LKAVYBZHOYOUSX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)O.C=CC=C.C=CC1=CC=CC=C1 |
Números CAS relacionados |
9010-93-9 112572-61-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


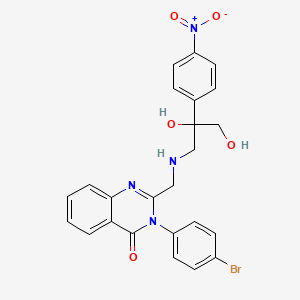
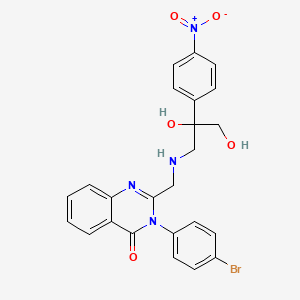
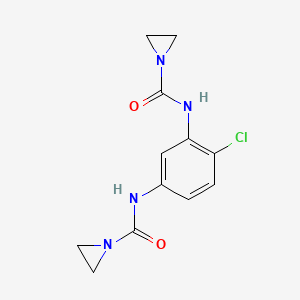
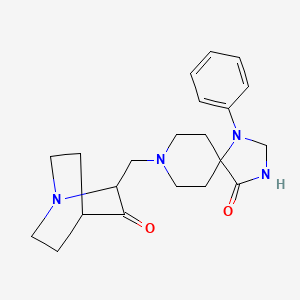
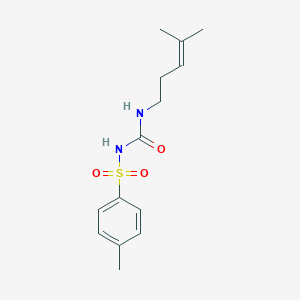
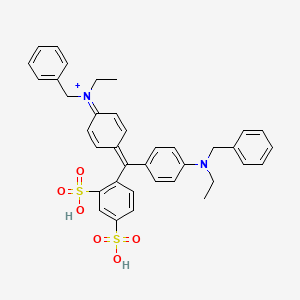
![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)
